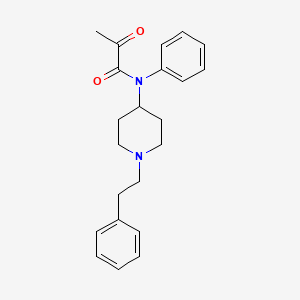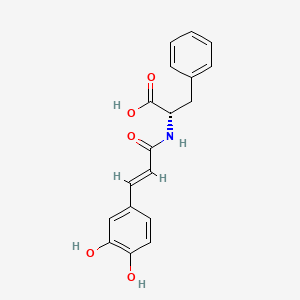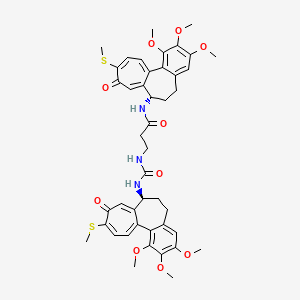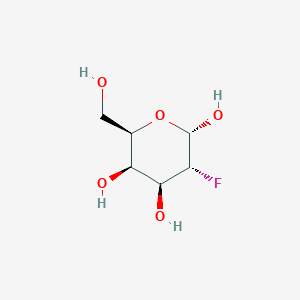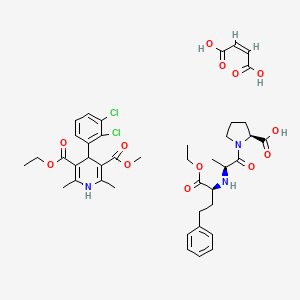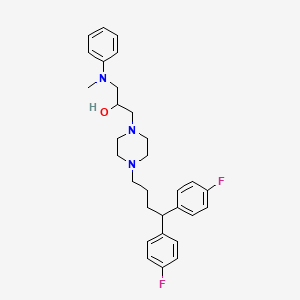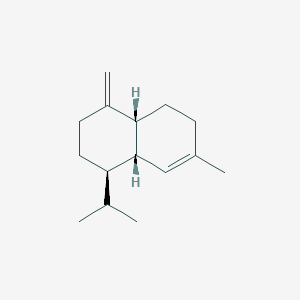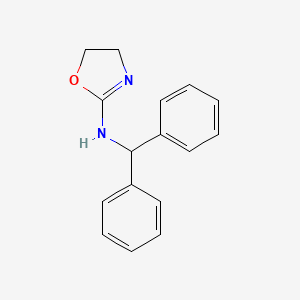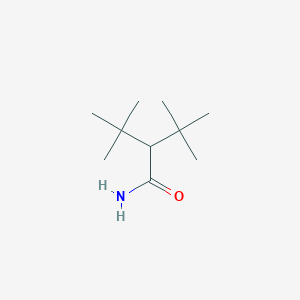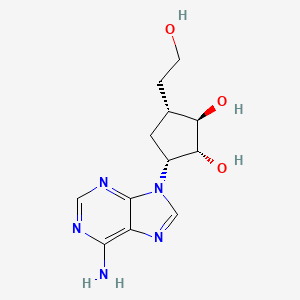
4-Fluoromethylphenidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoromethylphenidate is a halogenated derivative of methylphenidate, a well-known re-uptake inhibitor for dopamine and norepinephrine. It is primarily used for the treatment of attention deficit hyperactivity disorders. In recent years, this compound has gained attention as a new psychoactive substance with stimulating and euphoric effects similar to its parent compound, but with increased dopaminergic activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoromethylphenidate involves the halogenation of methylphenidateThis can be achieved through various halogenation reactions, such as electrophilic aromatic substitution using fluorine-containing reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques like gas chromatography-mass spectrometry and liquid chromatography high-resolution mass spectrometry are employed for analytical characterization .
化学反応の分析
Types of Reactions: 4-Fluoromethylphenidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like fluorine gas. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives and metabolites of this compound. These products are often analyzed using techniques like nuclear magnetic resonance and mass spectrometry .
科学的研究の応用
4-Fluoromethylphenidate has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of halogenation on the pharmacological properties of methylphenidate derivatives.
Biology: Investigated for its effects on dopamine and norepinephrine re-uptake in neuronal cells.
Medicine: Explored as a potential treatment for attention deficit hyperactivity disorders and other neuropsychiatric conditions.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in analytical toxicology
作用機序
4-Fluoromethylphenidate exerts its effects by inhibiting the re-uptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and euphoria. The compound binds to the dopamine transporter with higher potency than methylphenidate, making it a more effective dopamine reuptake inhibitor .
類似化合物との比較
Methylphenidate: The parent compound, used for the treatment of attention deficit hyperactivity disorders.
4-Fluoroethylphenidate: Another fluorinated derivative with similar pharmacological properties.
3-Bromomethylphenidate: A brominated analog with distinct binding affinities.
3,4-Dichloromethylphenidate: A dichlorinated derivative with unique effects on dopamine and norepinephrine re-uptake
Uniqueness: 4-Fluoromethylphenidate is unique due to its higher potency as a dopamine reuptake inhibitor compared to methylphenidate. This increased potency results from the presence of the fluorine atom, which enhances the compound’s binding affinity to the dopamine transporter .
特性
CAS番号 |
1253910-15-4 |
|---|---|
分子式 |
C14H18FNO2 |
分子量 |
251.30 g/mol |
IUPAC名 |
methyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChIキー |
XISBAJBPDVRSPG-CHWSQXEVSA-N |
異性体SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F |
正規SMILES |
COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


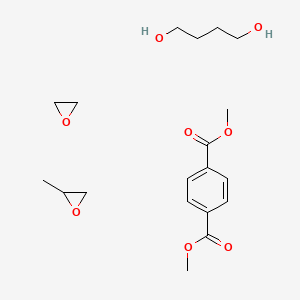
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

